tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl ester tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl ester
Brand Name: Vulcanchem
CAS No.: 114396-65-5
VCID: VC20853351
InChI: InChI=1S/C15H28N2O6/c1-9(2)10(16-13(21)23-14(3,4)5)11(19)17-15(6,8-18)12(20)22-7/h9-10,18H,8H2,1-7H3,(H,16,21)(H,17,19)/t10-,15-/m0/s1
SMILES: CC(C)C(C(=O)NC(C)(CO)C(=O)OC)NC(=O)OC(C)(C)C
Molecular Formula: C15H28N2O6
Molecular Weight: 332.39 g/mol

tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl ester

CAS No.: 114396-65-5

Cat. No.: VC20853351

Molecular Formula: C15H28N2O6

Molecular Weight: 332.39 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyloxycarbonyl-valyl-alpha-methylserine methyl ester - 114396-65-5

Specification

CAS No. 114396-65-5
Molecular Formula C15H28N2O6
Molecular Weight 332.39 g/mol
IUPAC Name methyl (2S)-3-hydroxy-2-methyl-2-[[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]amino]propanoate
Standard InChI InChI=1S/C15H28N2O6/c1-9(2)10(16-13(21)23-14(3,4)5)11(19)17-15(6,8-18)12(20)22-7/h9-10,18H,8H2,1-7H3,(H,16,21)(H,17,19)/t10-,15-/m0/s1
Standard InChI Key LIGOGECYVNHKLT-BONVTDFDSA-N
Isomeric SMILES CC(C)[C@@H](C(=O)N[C@@](C)(CO)C(=O)OC)NC(=O)OC(C)(C)C
SMILES CC(C)C(C(=O)NC(C)(CO)C(=O)OC)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)C(C(=O)NC(C)(CO)C(=O)OC)NC(=O)OC(C)(C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator